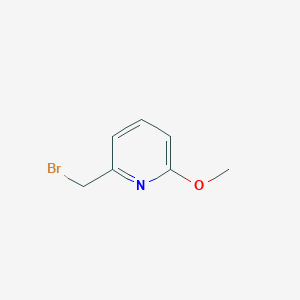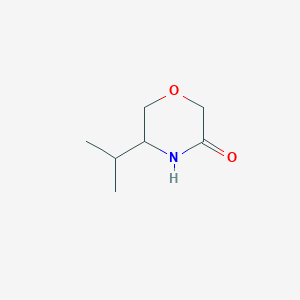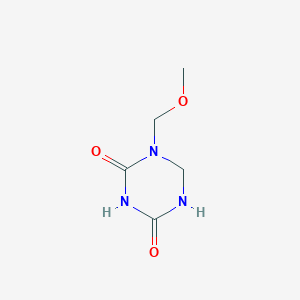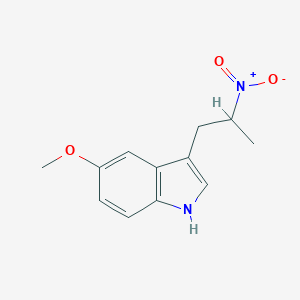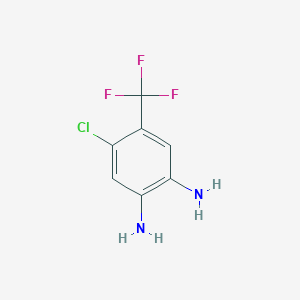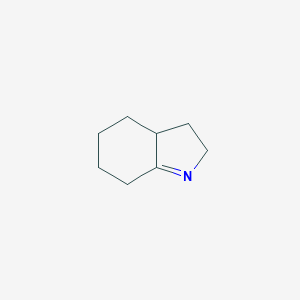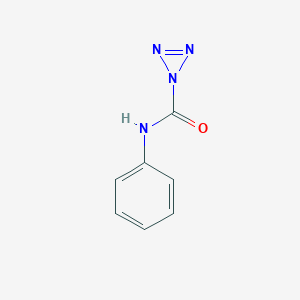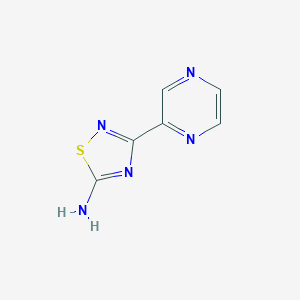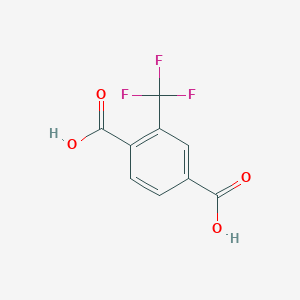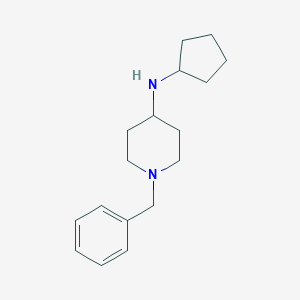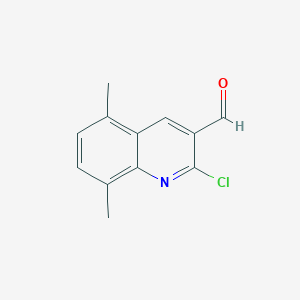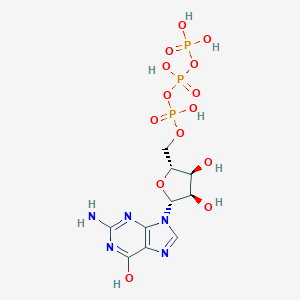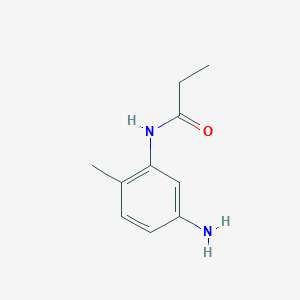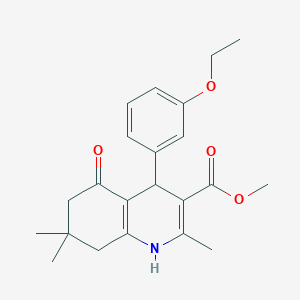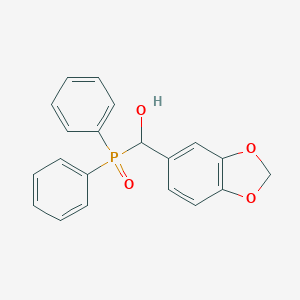
1,3-Benzodioxol-5-yl(diphenylphosphoryl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxol-5-yl(diphenylphosphoryl)methanol, commonly known as safrole, is a colorless to pale yellow oily liquid with a sweet, spicy odor. It is a natural constituent of several essential oils, including sassafras oil, which is obtained from the root bark of sassafras trees. The compound has been widely studied for its potential medicinal properties, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of safrole is not fully understood, but it is believed to involve several pathways. One proposed mechanism is the inhibition of topoisomerase II, which is an enzyme that is essential for DNA replication and repair. Safrole has also been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemische Und Physiologische Effekte
Safrole has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using safrole in lab experiments is its availability. The compound can be easily synthesized from eugenol, which is readily available. However, one limitation is its potential toxicity. Safrole has been found to be toxic to the liver and can cause liver damage in high doses.
Zukünftige Richtungen
There are several future directions for research on safrole. One area of interest is the development of new anticancer drugs based on the compound. Another area of research is the study of the compound's potential for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of safrole and its potential side effects.
Synthesemethoden
Safrole can be synthesized from eugenol, which is a natural phenol found in several essential oils, including clove oil. The synthesis involves several steps, including the conversion of eugenol to isoeugenol, which is then converted to safrole using a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
Safrole has been extensively studied for its potential anticancer properties. Several studies have shown that the compound has the ability to inhibit the growth of cancer cells in vitro and in vivo. It has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the treatment of cancer.
Eigenschaften
CAS-Nummer |
5255-64-1 |
|---|---|
Produktname |
1,3-Benzodioxol-5-yl(diphenylphosphoryl)methanol |
Molekularformel |
C20H17O4P |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
1,3-benzodioxol-5-yl(diphenylphosphoryl)methanol |
InChI |
InChI=1S/C20H17O4P/c21-20(15-11-12-18-19(13-15)24-14-23-18)25(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13,20-21H,14H2 |
InChI-Schlüssel |
NZQPYVLMEYQPGN-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(O)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(O)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



